2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine
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Overview
Description
2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine is a complex organic compound with the molecular formula C₆H₂₁N₆OP
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine typically involves the reaction of dimethylhydrazine with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2,2-Dimethylhydrazine+Phosphoryl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure controls. The reaction mixture is typically purified through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce simpler hydrazine compounds.
Scientific Research Applications
2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine groups can form covalent bonds with active sites, altering the function of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with fewer functional groups.
Phosphoryl hydrazine: Contains a phosphoryl group but lacks the dimethylhydrazine moieties.
Uniqueness
2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine is unique due to its combination of multiple hydrazine groups and a phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications that similar compounds cannot fulfill.
Properties
CAS No. |
91297-44-8 |
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Molecular Formula |
C6H21N6OP |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C6H21N6OP/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h1-6H3,(H3,7,8,9,13) |
InChI Key |
PKDDCYDHDBGFNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NP(=O)(NN(C)C)NN(C)C |
Origin of Product |
United States |
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